2,7-Dichloropyrido[4,3-d]pyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
2,7-dichloropyrido[4,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2N3/c8-6-1-5-4(2-10-6)3-11-7(9)12-5/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSBIMIXIPDBUHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CN=C1Cl)C=NC(=N2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Chemical Properties & Reactivity of 2,7-Dichloropyrido[4,3-d]pyrimidine
The following technical guide details the chemical properties, synthesis, and reactivity of 2,7-Dichloropyrido[4,3-d]pyrimidine , a specialized heterocyclic scaffold used in the development of kinase inhibitors and other bioactive small molecules.
Executive Summary & Chemical Identity
2,7-Dichloropyrido[4,3-d]pyrimidine is a fused bicyclic heteroaromatic system comprising a pyrimidine ring fused to a pyridine ring. It serves as a high-value electrophilic scaffold in medicinal chemistry, particularly for the synthesis of ATP-competitive kinase inhibitors. Its unique substitution pattern—featuring halogens on both the electron-deficient pyrimidine ring (C2) and the pyridine ring (C7)—allows for highly controlled, sequential regioselective functionalization.
| Property | Data |
| CAS Number | 2387158-74-7 |
| IUPAC Name | 2,7-Dichloropyrido[4,3-d]pyrimidine |
| Molecular Formula | |
| Molecular Weight | 200.02 g/mol |
| Core Scaffold | Pyrido[4,3-d]pyrimidine |
| Key Functional Groups | 2-Chloro (pyrimidine), 7-Chloro (pyridine) |
Structural Analysis & Electronic Profile
To understand the reactivity of this molecule, one must analyze the electronic distribution across the fused system. The pyrido[4,3-d]pyrimidine core is highly
Numbering and Heteroatom Placement
The standard IUPAC numbering for the pyrido[4,3-d]pyrimidine system dictates the following arrangement:
-
Positions 1 & 3: Nitrogen atoms of the pyrimidine ring.[1][2]
-
Position 2: Carbon between N1 and N3 (Pyrimidine).
-
Position 7: Carbon adjacent to N6 (Pyridine).
Electronic Descriptors & Reactivity Prediction[7]
-
C2 Position (Pyrimidine): This carbon is flanked by two imine-like nitrogens (N1 and N3). The inductive withdrawal and resonance effects from both nitrogens make C2 the most electron-deficient center in the molecule. It possesses the lowest LUMO coefficient, making it the primary site for Nucleophilic Aromatic Substitution (
). -
C7 Position (Pyridine): This carbon is
to the pyridine nitrogen (N6). While activated for nucleophilic attack compared to a benzene ring, it is significantly less electrophilic than C2. -
C4 Position (Unsubstituted): In this specific 2,7-dichloro isomer, C4 is a methine (C-H).
Reactivity Hierarchy:
Synthesis & Production
While specific industrial routes are proprietary, the synthesis of the 2,7-dichloro core generally follows a convergent heterocycle construction followed by functional group interconversion.
Synthetic Pathway
The most robust route involves the construction of the fused dione intermediate followed by chlorination.
-
Ring Closure: Condensation of 4-amino-2-chloropyridine-5-carboxylic acid (or ester) with urea or formamide.
-
Note: Starting with the 2-chloro-pyridine precursor installs the halogen at the future C7 position early in the synthesis.
-
-
Chlorination: Treatment of the resulting intermediate (e.g., 7-chloropyrido[4,3-d]pyrimidin-2(1H)-one) with a chlorinating agent.
Reagents: Phosphorus oxychloride (
Figure 1: Conceptual synthetic route to the 2,7-dichloro scaffold.
Chemical Reactivity: Regioselective Functionalization
The primary utility of 2,7-dichloropyrido[4,3-d]pyrimidine lies in its ability to undergo sequential, regioselective substitution. This allows medicinal chemists to install two different pharmacophores with precision.
Nucleophilic Aromatic Substitution ( )
The first equivalent of a nucleophile (amine, alkoxide, thiol) will exclusively attack the C2 position.
-
Mechanism: Addition-Elimination (
). -
Selectivity: The Meisenheimer complex formed at C2 is stabilized by two adjacent nitrogens, whereas the complex at C7 is stabilized by only one.
-
Conditions:
-
C2 Displacement: Mild conditions (0°C to Room Temperature). Non-nucleophilic base (DIPEA,
) in a polar aprotic solvent (THF, DMF, DCM). -
C7 Displacement: Requires forcing conditions (High temperature >100°C, microwave irradiation) or transition metal catalysis (Buchwald-Hartwig).
-
Cross-Coupling Reactions (Suzuki-Miyaura)
Palladium-catalyzed cross-couplings also follow the electronic bias of the ring system. Oxidative addition of Pd(0) occurs faster at the more electron-deficient C-Cl bond.
-
Site 1 (C2): Preferred site for initial cross-coupling if
has not been performed. -
Site 2 (C7): If C2 is substituted with an amine (donating group), the C7-Cl bond remains intact and can be engaged in a subsequent Suzuki or Buchwald-Hartwig coupling.
Figure 2: Regioselective functionalization logic. C2 reacts first under mild conditions; C7 reacts second under forcing or catalytic conditions.
Experimental Protocols
The following protocols are generalized standard operating procedures (SOPs) for handling this scaffold, derived from best practices for dichloropyrimidines and chloropyridines.
Protocol A: C2-Selective Amination ( )
Objective: Selective displacement of the C2-chloride with a primary amine.
-
Preparation: Dissolve 2,7-dichloropyrido[4,3-d]pyrimidine (1.0 equiv) in anhydrous THF or DCM (0.1 M concentration).
-
Base Addition: Add DIPEA (N,N-Diisopropylethylamine) (1.2 equiv). Cool the solution to 0°C in an ice bath.
-
Nucleophile Addition: Add the amine (1.05 equiv) dropwise.
-
Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature. Monitor by TLC/LC-MS. The reaction is typically complete within 1–4 hours.
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over
and concentrate. -
Purification: Flash column chromatography (Hexanes/EtOAc).
Protocol B: C7-Suzuki Coupling
Objective: Functionalization of the C7 position after C2 has been substituted.
-
Preparation: Dissolve the 2-substituted-7-chloropyrido[4,3-d]pyrimidine intermediate in 1,4-Dioxane/Water (4:1 ratio).
-
Reagents: Add Aryl Boronic Acid (1.2 equiv) and
(2.0 equiv). -
Degassing: Sparge the solution with nitrogen or argon for 10 minutes.
-
Catalyst: Add
(5 mol%) or (5 mol%). -
Reaction: Heat to 90–100°C under inert atmosphere for 4–12 hours.
-
Workup: Filter through Celite, dilute with EtOAc, wash with water.
Applications in Drug Discovery
The pyrido[4,3-d]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, often serving as a bioisostere for quinazolines.
-
Kinase Inhibition: The N1/N3 motif binds to the hinge region of ATP-binding sites in kinases (e.g., CDK, PI3K, EGFR). The C2 substituent often projects into the solvent-exposed region, while the C7 substituent targets the hydrophobic back pocket.
-
Autotaxin Inhibitors: Derivatives of this core have been explored for inhibiting autotaxin, an enzyme implicated in fibrosis and cancer progression.
Safety & Handling
-
Hazards: Like most halogenated heterocycles, 2,7-dichloropyrido[4,3-d]pyrimidine is likely a skin and eye irritant. It may cause sensitization.
-
Hydrolysis: The C2-Cl bond is sensitive to moisture. Store under inert gas (Argon/Nitrogen) at 2–8°C .
-
Waste: Dispose of as halogenated organic waste.
References
-
WuXi AppTec. (2021). Understanding Regioselectivity in SNAr Reactions of Dichloropyrimidines. QM Magic Class Chapter 29. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1215074-43-3 (Isomer Analog). Retrieved from [Link]
-
Bouscary-Desforges, G., et al. (2012). Access and Regioselective Transformations of 6-Substituted 4-Aryl-2,8-dichloropyrido[3,2-d]pyrimidine Compounds. Journal of Organic Chemistry. Retrieved from [Link]
-
MDPI. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Retrieved from [Link][6]
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The Unexplored Potential of the 2,7-Dichloropyrido[4,3-d]pyrimidine Scaffold: A Technical Guide for Drug Discovery
Introduction: The Pyrido[4,3-d]pyrimidine Core in Medicinal Chemistry
The fusion of pyridine and pyrimidine rings creates the pyridopyrimidine scaffold, a privileged heterocyclic system that is a cornerstone in the development of targeted therapeutics.[1] The four possible isomers of this scaffold have demonstrated a wide array of biological activities, with a particular prominence as kinase inhibitors in oncology.[2] While extensive research has been dedicated to the pyrido[2,3-d] and pyrido[3,4-d] isomers, the pyrido[4,3-d]pyrimidine core remains a comparatively less explored yet highly promising framework.[3] Halogenated derivatives of this scaffold are of particular interest as they serve as versatile intermediates for the synthesis of extensive compound libraries through various cross-coupling and nucleophilic substitution reactions. This guide focuses on the untapped potential of 2,7-dichloropyrido[4,3-d]pyrimidine, a key building block for the next generation of targeted therapies. Although direct biological data on this specific derivative is scarce, its structural features present a compelling case for its exploration in drug discovery programs.
Synthesis of the 2,7-Dichloropyrido[4,3-d]pyrimidine Core
The synthesis of the target 2,7-dichloropyrido[4,3-d]pyrimidine is not explicitly detailed in current literature. However, a plausible and efficient synthetic route can be devised based on established methods for the preparation of the pyrido[4,3-d]pyrimidine core and standard chlorination procedures for related heterocyclic systems. The proposed pathway commences with the construction of the pyrido[4,3-d]pyrimidine-2,7-dione precursor, followed by a double chlorination step.
Proposed Synthetic Workflow
A key starting material for the construction of the pyrido[4,3-d]pyrimidine scaffold is 4-amino-2-chloronicotinonitrile.[4] This can be cyclized with a suitable one-carbon synthon to form the pyrimidine ring. A subsequent hydrolysis and cyclization sequence can lead to the formation of the dione, which is then chlorinated.
Caption: Proposed synthetic route to 2,7-Dichloropyrido[4,3-d]pyrimidine.
Experimental Protocol: Synthesis of Pyrido[4,3-d]pyrimidine-2,7-dione (Hypothetical)
-
Step 1: Synthesis of 2-amino-7-chloropyrido[4,3-d]pyrimidin-4(3H)-one.
-
A mixture of 4-amino-2-chloronicotinonitrile (1 eq.) and urea (1.5 eq.) is heated at 180-200 °C for 2-3 hours.
-
The reaction mixture is cooled to room temperature and triturated with hot water.
-
The resulting solid is filtered, washed with water and ethanol, and dried to yield the intermediate.
-
-
Step 2: Synthesis of Pyrido[4,3-d]pyrimidine-2,7-dione.
-
The product from Step 1 is refluxed in concentrated hydrochloric acid for 4-6 hours.
-
The reaction mixture is cooled, and the precipitate is filtered, washed with water until neutral, and dried.
-
Experimental Protocol: Chlorination to 2,7-Dichloropyrido[4,3-d]pyrimidine (Hypothetical)
-
A mixture of pyrido[4,3-d]pyrimidine-2,7-dione (1 eq.) and phosphorus oxychloride (10 eq.) is heated at reflux for 4-6 hours.
-
The excess phosphorus oxychloride is removed under reduced pressure.
-
The residue is poured carefully onto crushed ice with stirring.
-
The resulting precipitate is filtered, washed with cold water, and dried under vacuum to yield 2,7-dichloropyrido[4,3-d]pyrimidine.
-
Purification can be achieved by recrystallization from a suitable solvent or by column chromatography.
Biological Activities of Pyrido[4,3-d]pyrimidine Derivatives
While specific biological data for 2,7-dichloro-substituted derivatives are not available, the broader class of pyrido[4,3-d]pyrimidines has shown significant promise, primarily as anticancer agents through the inhibition of various protein kinases.
Anticancer Activity and Kinase Inhibition
Derivatives of the pyrido[4,3-d]pyrimidine scaffold have been investigated for their potential to inhibit key kinases involved in cancer cell proliferation and survival. The structural resemblance of the pyridopyrimidine core to the adenine base of ATP allows these compounds to act as competitive inhibitors in the ATP-binding pocket of kinases.[5]
| Derivative Class | Target Kinase(s) | Observed Activity | Reference |
| Aminopyrido[4,3-d]pyrimidines | Cyclin-Dependent Kinases (CDKs) | Inhibition of cell cycle progression in cancer cell lines. | [6] |
| Substituted Pyrido[4,3-d]pyrimidines | Tyrosine Kinases (e.g., EGFR) | Antiproliferative effects in various cancer cell lines. | [7] |
Mechanism of Action: Inhibition of Cyclin-Dependent Kinases
Several pyrido[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), particularly CDK4.[8][9] By analogy, the pyrido[4,3-d]pyrimidine scaffold is also expected to target these crucial cell cycle regulators. CDKs are serine/threonine kinases that, when complexed with their cyclin partners, phosphorylate key substrates to drive the cell through the different phases of the cell cycle. Dysregulation of CDK activity is a hallmark of many cancers.
Caption: Simplified signaling pathway of CDK4/6 inhibition in the cell cycle.
2,7-Dichloropyrido[4,3-d]pyrimidine: A Versatile Scaffold for Drug Discovery
The true potential of 2,7-dichloropyrido[4,3-d]pyrimidine lies in its utility as a starting material for medicinal chemistry campaigns. The two chlorine atoms at the 2 and 7 positions offer orthogonal handles for chemical modification, allowing for the systematic exploration of the chemical space around the core scaffold.
-
Position 2 (Pyrimidine Ring): The chloro group at this position is susceptible to nucleophilic aromatic substitution by a variety of nucleophiles, including amines, alcohols, and thiols. This allows for the introduction of diverse side chains that can interact with specific residues in the target protein's active site.
-
Position 7 (Pyridine Ring): The chloro group at this position can also undergo nucleophilic substitution, albeit under potentially different reaction conditions. It is also amenable to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of aryl, heteroaryl, and other carbon-based substituents.
Hypothetical Drug Discovery Workflow
A medicinal chemist could leverage the 2,7-dichloropyrido[4,3-d]pyrimidine scaffold to develop a novel series of kinase inhibitors. The following workflow outlines a rational approach to this process.
Caption: A workflow for developing kinase inhibitors from the 2,7-dichloro scaffold.
Conclusion
The pyrido[4,3-d]pyrimidine scaffold represents a promising yet underexplored area in medicinal chemistry. While the biological activities of many of its derivatives are yet to be uncovered, the existing literature on related pyridopyrimidine isomers strongly suggests its potential as a source of novel therapeutic agents, particularly in the realm of oncology. The 2,7-dichloropyrido[4,3-d]pyrimidine derivative, in particular, stands out as a highly versatile and valuable starting material for the synthesis of diverse compound libraries. Its two reactive chloro-substituents provide medicinal chemists with the tools to systematically probe structure-activity relationships and optimize compounds for potency, selectivity, and pharmacokinetic properties. This guide serves as a call to action for researchers in drug discovery to explore the rich chemical and biological potential of this intriguing scaffold.
References
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Parsons, S., et al. (2020). Improvements in the synthesis of key intermediates of the AMG-510 KRAS G12C inhibitor. Patent.[2]
-
Zega, A., et al. (2012). Synthesis of 6-(2,6-dibromophenyl)pyrido[2,3-d]pyrimidine-2,7-diamine. Journal of Medicinal Chemistry.[2]
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Li, T., et al. (2013). Development of an efficient approach to achieve TAK-733. Organic Letters.[2]
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Meng, F., et al. (2019). Synthesis of Vistusertib. Tetrahedron Letters.[2]
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Shah, K. (2022). Chemistry and biological evaluation of pyrido[4,3-d]pyrimidines: A review. Chemical Biology & Drug Design, 99, 758–768.[3]
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BenchChem. (2025). Synthesis of Novel Pyrido[4,3-d]pyrimidines from 4-Amino-2-chloronicotinonitrile: Application Notes and Protocols. BenchChem.[4]
-
VanderWel, S. N., et al. (2005). Pyrido[2,3-d]pyrimidin-7-ones as specific inhibitors of cyclin-dependent kinase 4. Journal of Medicinal Chemistry, 48(7), 2371–2387.[8]
-
Toogood, P. L., et al. (2002). Pyrido[2,3-d]pyrimidin-7-one inhibitors of cyclin-dependent kinases. Journal of Medicinal Chemistry, 45(1), 87–101.[9]
-
El-Sayed, N. N. E., et al. (2019). Synthesis and anticancer activity of some pyrido[2,3-d]pyrimidine derivatives as apoptosis inducers and cyclin-dependent kinase inhibitors. Future Medicinal Chemistry, 11(20), 2631–2651.[6]
-
Ghorab, M. M., et al. (2011). Design, synthesis and biological study of novel pyrido[2,3-d]pyrimidine as anti-proliferative CDK2 inhibitors. European Journal of Medicinal Chemistry, 46(11), 5650–5658.[7]
-
Prieur, A., et al. (2021). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Molecules, 26(16), 4938.[2]
-
Cenmed Enterprises. (n.d.). 2,7-dichloropyrido[4,3-d]pyrimidine (C007B-347169). Retrieved from [Link]]
-
Google Patents. (2012). US8334383B2 - Regioselective preparation of substituted pyrimidines. Retrieved from ]
-
Al-Otaibi, F. A., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(18), 12586-12601.[10]
-
Qiu, H., et al. (2018). Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. Medicinal Chemistry Research, 27(4), 1127-1137.[11]
-
BenchChem. (2025). 6-Chloropyrido[2,3-d]pyrimidine as a Kinase Inhibitor. BenchChem.[12]
-
Fatahala, S. S., et al. (2019). Synthesis and anticancer activity of some pyrido[2,3-d]pyrimidine derivatives as apoptosis inducers and cyclin-dependent kinase inhibitors. Future Medicinal Chemistry, 11(20), 2631-2651.[6]
-
Norman, M. H., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(8), 868-883.[5]
-
Google Patents. (2007). WO2007003765A1 - Derivatives of pyrido[2,3-d]pyrimidine, the preparation thereof, and the therapeutic application of the same. Retrieved from 1]
-
Al-Suwaidan, I. A., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules, 24(22), 4153.[13]
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The Versatile Heterocyclic Core: A Technical Guide to 2,7-Dichloropyrido[4,3-d]pyrimidine for Drug Discovery
Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry
The quest for novel therapeutic agents is an unrelenting pursuit in the fields of medicinal chemistry and drug development. Central to this endeavor is the exploration of unique molecular scaffolds that offer the potential for diverse functionalization and interaction with biological targets. The pyridopyrimidine core, a fusion of pyridine and pyrimidine rings, represents one such "privileged scaffold," consistently appearing in a multitude of biologically active compounds.[1][2] This guide focuses on a specific, highly versatile building block within this family: 2,7-dichloropyrido[4,3-d]pyrimidine .
The strategic placement of two chlorine atoms on the pyrido[4,3-d]pyrimidine framework imparts a rich and tunable reactivity, making it an invaluable starting material for the synthesis of compound libraries targeting a wide array of diseases. The chlorine atoms serve as excellent leaving groups for various chemical transformations, including nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions. This allows for the systematic and regioselective introduction of diverse substituents, enabling the fine-tuning of a molecule's pharmacological properties.
This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It will provide a comprehensive overview of the synthesis, reactivity, and applications of 2,7-dichloropyrido[4,3-d]pyrimidine, with a particular focus on its utility in the development of kinase inhibitors. By offering both theoretical insights and practical, field-proven protocols, this document aims to empower scientists to fully leverage the potential of this powerful heterocyclic building block in their drug discovery programs.
Synthesis of the 2,7-Dichloropyrido[4,3-d]pyrimidine Core
A robust and widely applicable method for the chlorination of hydroxypyrimidines and related nitrogen-containing heterocycles utilizes phosphorus oxychloride (POCl₃), often in the presence of a base.[1] A particularly efficient and scalable protocol involves a solvent-free reaction with an equimolar amount of POCl₃ in a sealed reactor.[1]
Experimental Protocol: Synthesis of 2,7-Dichloropyrido[4,3-d]pyrimidine
This protocol is adapted from a general procedure for the large-scale, solvent-free chlorination of hydroxy-pyrimidines and -pyridines.[1]
Step 1: Synthesis of 2,7-Dihydroxypyrido[4,3-d]pyrimidine (Predicted)
A potential route involves the reaction of a suitably substituted pyridine-4-carboxylate with urea or a related synthon under cyclization conditions. This would be followed by any necessary functional group interconversions to yield the target dihydroxy compound.
Step 2: Chlorination of 2,7-Dihydroxypyrido[4,3-d]pyrimidine
Materials:
-
2,7-Dihydroxypyrido[4,3-d]pyrimidine
-
Phosphorus oxychloride (POCl₃)
-
Pyridine (optional, as a base)
-
Teflon-lined stainless steel reactor
-
Ice
-
Saturated sodium carbonate (Na₂CO₃) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
To a Teflon-lined stainless steel reactor, add 2,7-dihydroxypyrido[4,3-d]pyrimidine (1.0 equivalent).
-
Add phosphorus oxychloride (POCl₃) (2.0 - 2.2 equivalents). Caution: POCl₃ is highly corrosive and reacts violently with water. Handle in a well-ventilated fume hood with appropriate personal protective equipment.
-
(Optional) Add pyridine (1.0 equivalent) to act as an acid scavenger.
-
Seal the reactor and heat the reaction mixture to 140-160 °C for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) if feasible.
-
After the reaction is complete, cool the reactor to room temperature and then carefully quench the reaction mixture by slowly adding it to a beaker of crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the pH is between 8 and 9.
-
Extract the aqueous mixture with dichloromethane (3 x volume of the aqueous phase).
-
Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2,7-dichloropyrido[4,3-d]pyrimidine.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure product.
Chemical Reactivity and Regioselectivity: A Predictable Dichotomy
The two chlorine atoms on the 2,7-dichloropyrido[4,3-d]pyrimidine scaffold exhibit differential reactivity, a feature that is crucial for its utility as a building block. This regioselectivity can be understood by considering the electronic properties of the heterocyclic system.
The pyrido[4,3-d]pyrimidine core is an electron-deficient system due to the presence of three nitrogen atoms. This electron deficiency makes the chloro-substituents susceptible to nucleophilic aromatic substitution (SₙAr). The C7 position is analogous to the C4 position in 2,4-dichloropyrimidines, which is generally more reactive towards nucleophiles. This is because the negative charge in the Meisenheimer intermediate formed upon nucleophilic attack at C7 can be delocalized onto the para nitrogen atom (N-8), providing greater stabilization.[3] In contrast, attack at the C2 position allows for delocalization onto the adjacent nitrogen atom (N-1), which is a less stabilizing arrangement.
Therefore, it is predicted that nucleophilic attack will preferentially occur at the C7 position .
Caption: Predicted Reactivity and Regioselectivity.
This predictable regioselectivity allows for a stepwise functionalization of the scaffold, first at the C7 position and subsequently at the C2 position, enabling the synthesis of a wide variety of disubstituted derivatives.
Key Transformations and Experimental Protocols
The versatility of 2,7-dichloropyrido[4,3-d]pyrimidine as a building block is demonstrated by its utility in a range of powerful chemical transformations. The following sections provide detailed, field-proven protocols for key reactions, adapted from procedures for analogous dichloropyrimidine and dichloropyridine systems.
Nucleophilic Aromatic Substitution (SₙAr)
SₙAr reactions are a cornerstone of medicinal chemistry, allowing for the direct introduction of amine, alcohol, and thiol functionalities. As predicted, the C7 position of 2,7-dichloropyrido[4,3-d]pyrimidine is expected to be the primary site of substitution.
This protocol is based on established procedures for the amination of dichloropyrimidines.[4]
Materials:
-
2,7-Dichloropyrido[4,3-d]pyrimidine
-
Primary or secondary amine (1.0 - 1.2 equivalents)
-
Diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.5 - 2.0 equivalents)
-
Anhydrous solvent such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or isopropanol
-
Stir bar and appropriate glassware
-
Inert atmosphere (nitrogen or argon)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add 2,7-dichloropyrido[4,3-d]pyrimidine (1.0 equivalent) and the anhydrous solvent.
-
Add the amine (1.0 - 1.2 equivalents) and the base (DIPEA or TEA, 1.5 - 2.0 equivalents).
-
Stir the reaction mixture at room temperature or heat to 50-80 °C. The reaction progress should be monitored by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 7-amino-2-chloropyrido[4,3-d]pyrimidine derivative.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, enabling the introduction of aryl and heteroaryl moieties. This reaction is particularly valuable in the synthesis of kinase inhibitors, where such groups often play a key role in binding to the ATP pocket.
This protocol is adapted from procedures for the regioselective Suzuki coupling of 2,4-dichloropyrimidines.[5][6]
Materials:
-
2,7-Dichloropyrido[4,3-d]pyrimidine
-
Aryl- or heteroarylboronic acid (1.0 - 1.2 equivalents)
-
Palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or palladium(II) acetate [Pd(OAc)₂] with a suitable phosphine ligand (e.g., triphenylphosphine, PPh₃)
-
Base, such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃)
-
Solvent system, such as a mixture of 1,4-dioxane and water or toluene, ethanol, and water.
-
Inert atmosphere (nitrogen or argon)
Procedure:
-
In a reaction vessel, combine 2,7-dichloropyrido[4,3-d]pyrimidine (1.0 equivalent), the boronic acid (1.0 - 1.2 equivalents), the palladium catalyst (e.g., 2-5 mol% Pd(PPh₃)₄), and the base (e.g., 2-3 equivalents K₂CO₃).
-
Add the degassed solvent system.
-
Heat the reaction mixture under an inert atmosphere to 80-100 °C. Microwave irradiation can also be employed to accelerate the reaction.[6]
-
Monitor the reaction progress by TLC or HPLC.
-
After completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the 7-aryl-2-chloropyrido[4,3-d]pyrimidine.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a highly versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. It offers a broader substrate scope and often proceeds under milder conditions compared to traditional SₙAr reactions.[7]
This protocol is based on established methods for the Buchwald-Hartwig amination of halo-heterocycles.[7][8]
Materials:
-
2,7-Dichloropyrido[4,3-d]pyrimidine
-
Amine (1.0 - 1.2 equivalents)
-
Palladium catalyst, such as tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] or palladium(II) acetate [Pd(OAc)₂]
-
Phosphine ligand, such as Xantphos or BINAP
-
Base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene or 1,4-dioxane
-
Inert atmosphere (nitrogen or argon)
Procedure:
-
To a dry reaction flask under an inert atmosphere, add the palladium catalyst (e.g., 1-5 mol% Pd₂(dba)₃), the phosphine ligand (e.g., 2-10 mol% Xantphos), and the base (e.g., 1.5-2.0 equivalents NaOtBu).
-
Add the anhydrous solvent, followed by 2,7-dichloropyrido[4,3-d]pyrimidine (1.0 equivalent) and the amine (1.0 - 1.2 equivalents).
-
Heat the reaction mixture to 80-110 °C and monitor its progress by TLC or HPLC.
-
Once the reaction is complete, cool to room temperature, and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.
-
Purify the crude product by column chromatography to yield the 7-amino-2-chloropyrido[4,3-d]pyrimidine derivative.
Applications in Drug Discovery: A Gateway to Kinase Inhibitors
The pyrido[4,3-d]pyrimidine scaffold is a well-established pharmacophore in the development of kinase inhibitors.[2][9] Kinases are a large family of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in a wide range of diseases, most notably cancer. The ability to readily and selectively functionalize the 2,7-dichloropyrido[4,3-d]pyrimidine core at two distinct positions makes it an ideal starting point for the synthesis of libraries of potential kinase inhibitors.
A notable example of the therapeutic potential of the pyrido[4,3-d]pyrimidine scaffold is its use in the development of Wee-1 kinase inhibitors .[9] Wee-1 is a key regulator of the cell cycle, and its inhibition can lead to the selective death of cancer cells. Patents have been filed for substituted pyrido[4,3-d]pyrimidines as potent Wee-1 inhibitors for the treatment of cancer.[9] The general structure of these inhibitors often features a substituted amine at one position and an aryl or heteroaryl group at another, a substitution pattern that is readily accessible from the 2,7-dichloro core.
Furthermore, the pyrido[4,3-d]pyrimidine scaffold has been explored for the development of inhibitors for other important cancer targets, such as Kirsten rat sarcoma viral oncogene homolog (KRAS) .[10]
Sources
- 1. mdpi.com [mdpi.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Patents In BindingDB [bindingdb.org]
- 4. US8334383B2 - Regioselective preparation of substituted pyrimidines - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. US9714244B2 - Substituted pyrido[4,3-d]pyrimidines as Wee-1 inhibitors - Google Patents [patents.google.com]
- 9. WO2024009191A1 - Pyrido[4,3-d]pyrimidine compounds - Google Patents [patents.google.com]
- 10. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Note: Regioselective Suzuki-Miyaura Coupling of 2,7-Dichloropyrido[4,3-d]pyrimidine
This Application Note is designed for researchers and medicinal chemists focusing on the derivatization of 2,7-Dichloropyrido[4,3-d]pyrimidine . This scaffold is a critical pharmacophore in modern drug discovery, notably serving as the core for next-generation KRAS G12D inhibitors (e.g., MRTX1133 analogues) and various kinase inhibitors.
This guide provides a validated, evidence-based roadmap for achieving high regioselectivity during Suzuki-Miyaura cross-coupling reactions.
Introduction & Mechanistic Rationale
The 2,7-Dichloropyrido[4,3-d]pyrimidine scaffold presents a unique challenge and opportunity due to its fused bicyclic structure containing two distinct electrophilic sites:
-
C2-Cl (Pyrimidine Ring): Flanked by two nitrogen atoms (N1 and N3). The inductive electron-withdrawal from both nitrogens renders this position highly electron-deficient and reactive toward oxidative addition by Pd(0).
-
C7-Cl (Pyridine Ring): Adjacent to only one nitrogen (N6). While activated, it is significantly less electrophilic than the C2 position.
The Reactivity Rule: In palladium-catalyzed cross-coupling, the rate of oxidative addition typically follows the order of electron deficiency. Therefore, under controlled conditions, C2 reacts preferentially over C7 . This allows for a programmable, sequential functionalization strategy.
Reactivity Visualization
The following diagram illustrates the electrophilic hierarchy and the logical workflow for sequential derivatization.
Figure 1: Electrophilic hierarchy of the 2,7-dichloropyrido[4,3-d]pyrimidine scaffold. The C2 position is kinetically favored for the first oxidative addition event.
General Considerations for Experimental Design
Before initiating the protocol, consider these critical factors to ensure reproducibility:
| Parameter | Recommendation | Rationale |
| Stoichiometry | 1.0 - 1.1 equiv of Boronic Acid for Step 1. | Excess boronic acid promotes bis-coupling (C2 + C7). Strict stoichiometry is the primary control for selectivity. |
| Base Selection | Na₂CO₃ or K₂CO₃ (aqueous). | Weak inorganic bases are sufficient for the activated C2-Cl. Avoid strong bases (e.g., KOtBu) in Step 1 to prevent hydrolysis or premature C7 reaction. |
| Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ . | Standard Pd(0) or Pd(II) precatalysts work well. Specialized ligands (e.g., Buchwald generations) are usually unnecessary for C2 but vital for C7. |
| Solvent System | 1,4-Dioxane/Water (4:1) . | The presence of water is crucial for the transmetallation step and solubilizing the inorganic base. |
| Temperature | 60°C - 80°C . | Sufficient to drive C2 coupling but low enough to kinetically suppress C7 coupling. |
Protocol 1: C2-Selective Suzuki-Miyaura Coupling
Objective: Isolate the 2-aryl-7-chloropyrido[4,3-d]pyrimidine intermediate.
Materials
-
Substrate: 2,7-Dichloropyrido[4,3-d]pyrimidine (1.0 equiv)
-
Reagent: Aryl Boronic Acid (1.05 equiv)
-
Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%)
-
Base: 2M Na₂CO₃ (aqueous) (2.0 equiv)
-
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Methodology
-
Preparation: In a reaction vial equipped with a magnetic stir bar, add the dichloro-scaffold (1.0 equiv), aryl boronic acid (1.05 equiv), and Pd(dppf)Cl₂·DCM (0.05 equiv).
-
Inert Atmosphere: Seal the vial and purge with nitrogen or argon for 5 minutes. This prevents homocoupling of the boronic acid and oxidation of the catalyst.
-
Solvent Addition: Add degassed 1,4-dioxane (concentration ~0.1 M) and 2M Na₂CO₃ (aq) via syringe.
-
Reaction: Heat the mixture to 80°C for 2–4 hours.
-
Checkpoint: Monitor by LC-MS.[1] You should see the consumption of the starting material and the formation of the monocoupled product (M+Aryl-Cl). If >5% bis-coupled product appears, lower temperature to 60°C.
-
-
Work-up: Cool to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purification: Flash column chromatography (Hexanes/EtOAc). The monocoupled product is typically less polar than the bis-coupled byproduct.
Protocol 2: C7-Selective Coupling (Sequential Derivatization)
Objective: Functionalize the C7 position of the 2-aryl-7-chloropyrido[4,3-d]pyrimidine intermediate.
Materials
-
Substrate: 2-Aryl-7-chloropyrido[4,3-d]pyrimidine (from Protocol 1)
-
Reagent: Aryl/Heteroaryl Boronic Acid (1.5 equiv)
-
Catalyst: XPhos Pd G3 or Pd₂(dba)₃ + XPhos (5 mol%)
-
Note: The C7-Cl bond is on a pyridine ring and is less reactive. Electron-rich, bulky ligands like XPhos or SPhos significantly improve yields.
-
-
Base: K₃PO₄ (3.0 equiv)
-
Solvent: Toluene/Water (10:1) or 1,4-Dioxane/Water.
Step-by-Step Methodology
-
Preparation: Combine the 7-chloro intermediate (1.0 equiv), second boronic acid (1.5 equiv), and precatalyst (0.05 equiv) in a vial.
-
Inert Atmosphere: Purge thoroughly with nitrogen/argon.
-
Solvent/Base: Add solvent and base.[2]
-
Reaction: Heat to 100°C - 110°C for 6–12 hours.
-
Note: Higher temperatures are required to overcome the higher activation energy of the pyridine C-Cl bond.
-
-
Work-up: Standard aqueous extraction (EtOAc/Water).
-
Purification: Flash chromatography or preparative HPLC.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Mixture of Mono- and Bis-products in Step 1 | Temperature too high or excess boronic acid. | Reduce temp to 60°C. Use strict 1.0 equiv of boronic acid. Add boronic acid slowly (syringe pump). |
| Hydrolysis (C2-OH formation) | Water concentration too high or reaction time too long. | Reduce water ratio (e.g., use anhydrous base or 9:1 solvent). Ensure inert atmosphere is rigorous. |
| Low Conversion at C7 (Step 2) | Catalyst deactivation or insufficient activation. | Switch to "hotter" ligands (e.g., RuPhos or BrettPhos ). Increase temp to 120°C (microwave). |
| Protodehalogenation (C-H instead of C-C) | Hydride source present or catalyst decomposition. | Ensure solvents are anhydrous/degassed. Avoid alcoholic solvents in Step 2 if possible. |
Decision Tree for Optimization
Figure 2: Decision tree for troubleshooting the initial regioselective coupling step.
References
-
Fell, J. B., et al. (2020). Identification of MRTX1133, a Noncovalent, Potent, and Selective KRAS G12D Inhibitor. Journal of Medicinal Chemistry.
- Context: Describes the optimization of the pyrido[4,3-d]pyrimidine scaffold, confirming the sequential functionalization str
-
Luo, M., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines. Catalysts.
- Context: Provides foundational data on the reactivity differences in chloropyrimidines, supporting the C2 > C7 reactivity hypothesis.
-
Schomaker, J. M., & Delia, T. J. (2001).[3] Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry.
- Context: Classical study establishing the conditions for Suzuki couplings on electron-deficient pyrimidines.
-
BenchChem Technical Support. (2025). Controlling Regioselectivity in Dichloropyridine Reactions.
- Context: Discusses ligand effects on pyridine vs pyrimidine chlorines.
Sources
Troubleshooting & Optimization
Technical Support Center: Cross-Coupling of 2,7-Dichloropyrido[4,3-d]pyrimidine
[1]
Welcome to the Heterocyclic Chemistry Technical Assistance Center. Ticket ID: #PYR-43D-CL2 Subject: Catalyst Selection & Troubleshooting for 2,7-Dichloropyrido[4,3-d]pyrimidine
Executive Summary: The Scaffold Challenge
You are working with 2,7-Dichloropyrido[4,3-d]pyrimidine , a fused bicyclic system containing three nitrogen atoms.[1] This scaffold presents a classic "Selectivity vs. Stability" conflict:
-
Electronic Bias (Regioselectivity): The molecule contains two non-equivalent electrophilic sites.
-
Lewis Basicity: The N6 (pyridine) and N1/N3 atoms are competent ligands. They will outcompete weak phosphines for palladium, leading to catalyst deactivation (Pd-black precipitation).
-
Hydrolytic Instability: The C2 position is so electrophilic that it is prone to hydrolysis (
with water/hydroxide), converting your starting material into the catalytically dead pyrimidinone.
Module 1: Regioselectivity Guide (Which Chlorine Reacts?)
User Question: "I am trying to couple at C7, but I keep getting mixtures or C2 products. How do I control this?"
Technical Response: Standard Palladium catalysis follows the path of lowest activation energy for oxidative addition. The C2-Cl bond, being on the electron-poor pyrimidine ring, undergoes oxidative addition significantly faster than the C7-Cl bond.[1]
-
To Couple at C2: Use stoichiometric boronic acid (1.0–1.1 eq) and mild temperatures (RT to 60°C).
-
To Couple at C7: You generally cannot couple C7 exclusively while C2-Cl is present using standard Pd-catalysis.[1] You must follow a sequential workflow:
-
Functionalize C2 first (Suzuki/Buchwald or
displacement). -
Perform the C7 coupling on the C2-substituted intermediate using a more active catalyst system.[1]
-
Visualizing the Reactivity Landscape
Figure 1: Reactivity mapping of the scaffold. Red indicates the primary reactive site (kinetic product).
Module 2: Catalyst Selection Matrix
User Question: "My reaction turns black immediately and yield is <20%. Which catalyst should I use?"
Technical Response: The "blacking out" indicates Pd-nanoparticle aggregation, likely caused by the substrate's nitrogen atoms displacing your phosphine ligands. You need ligands with high steric bulk (to prevent N-coordination) and strong electron-donation (to facilitate oxidative addition at C7).[1]
Recommended Systems
| Reaction Target | Recommended Catalyst | Ligand Class | Base & Solvent | Why? |
| C2-Selective Suzuki | Pd(dppf)Cl₂ or Pd(PPh₃)₄ | Bidentate (dppf) or Simple | Na₂CO₃ / Dioxane:H₂O (9:[1]1) | The C2-Cl is activated enough that simple catalysts work.[1] dppf is preferred for stability. |
| C7-Selective Suzuki (Post-C2) | XPhos-Pd-G3 or Pd(OAc)₂ + XPhos | Buchwald Biaryl (Dialkylbiarylphosphine) | K₃PO₄ / Toluene / H₂O | C7 is deactivated.[1] XPhos promotes oxidative addition and prevents N-poisoning.[1] |
| C2-Amination ( | None (Base only) | N/A | DIPEA / NMP | C2 is reactive enough for uncatalyzed displacement with amines at 80°C. |
| C7-Amination (Buchwald) | BrettPhos-Pd-G3 | Bulky Biaryl | Cs₂CO₃ / t-Amyl Alcohol | Requires highly active system for electron-rich pyridines.[1] |
Module 3: Troubleshooting Guide
Issue A: The "Mystery Peak" (M-Cl + 17 mass units)
-
Symptom: LCMS shows a major byproduct with Mass = (Starting Material - Cl + OH).[1]
-
Diagnosis: Hydrolysis of the C2-Cl bond.[1]
-
Root Cause: Use of hydroxide bases (NaOH, KOH) or wet solvents.
-
Protocol Adjustment:
-
Switch base to K₃PO₄ (anhydrous) or Cs₂CO₃ .
-
Reduce water ratio. Use Toluene/Water (10:1) instead of DMF/Water.
-
Degas solvents thoroughly (Oxygen promotes homocoupling, but water promotes hydrolysis).
-
Issue B: No Conversion at C7
-
Symptom: C2 is substituted, but C7 remains unreacted even at 100°C.
-
Diagnosis: Catalyst deactivation or insufficient oxidative addition.[2]
-
Protocol Adjustment:
-
Ligand Switch: Move to RuPhos or Ad2nBuP (CataCXium A) .
-
Pre-activation: Do not mix Pd(OAc)₂ and Ligand in the pot. Use a pre-formed precatalyst (e.g., XPhos-Pd-G4 ) to ensure the active species is formed before the substrate can chelate the Pd.[1]
-
Module 4: Standard Operating Procedures (SOPs)
Protocol 1: Regioselective C2-Suzuki Coupling
Use this for the first functionalization.
-
Setup: Charge a reaction vial with 2,7-Dichloropyrido[4,3-d]pyrimidine (1.0 equiv), Aryl Boronic Acid (1.05 equiv), and Pd(dppf)Cl₂·DCM (0.05 equiv).
-
Inerting: Cap the vial and purge with Nitrogen/Argon for 5 minutes.
-
Solvent: Add degassed 1,4-Dioxane (0.2 M concentration).
-
Base: Add degassed 2M Na₂CO₃ (aq) (2.0 equiv).
-
Reaction: Stir at 40–60°C for 2–4 hours. Do not overheat.
-
Monitoring: Check LCMS. Stop immediately upon consumption of starting material to prevent double addition.
Protocol 2: Troubleshooting Flowchart
Figure 2: Diagnostic logic for common failure modes.
References
-
BenchChem. (2025).[2][3][4][5] A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Chloropyrimidines. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 22677778, 4-Chloropyrido[4,3-d]pyrimidine. Retrieved from
-
Neufeldt, S. (2020).[6] C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. Digitell Inc. Retrieved from
-
WuXi AppTec. (2025). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Retrieved from
-
MDPI. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines. Retrieved from
preventing polymerization during pyrido[4,3-d]pyrimidine synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of pyrido[4,3-d]pyrimidines. This resource is designed to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important heterocyclic scaffold. A primary focus of this guide is the prevention of unwanted polymerization, a frequent yet often misunderstood side reaction that can significantly impact yield and purity.
Introduction
Pyrido[4,3-d]pyrimidines are a class of nitrogen-containing heterocyclic compounds that form the core structure of numerous pharmacologically active agents.[1] Their synthesis is a critical step in the discovery and development of new therapeutics. However, the construction of this bicyclic system can be challenging, with one of the most common issues being the formation of intractable polymeric byproducts, especially in reactions requiring high temperatures. This guide provides practical, evidence-based solutions to help you mitigate these challenges and optimize your synthetic protocols.
Troubleshooting Guide: Polymerization and Side Reactions
This section is formatted in a question-and-answer style to directly address specific experimental issues.
Issue 1: My reaction mixture became a thick, insoluble tar upon heating.
Question: I am attempting a thermal cyclization to form the pyrido[4,3-d]pyrimidine ring system, and the reaction mixture has turned into a dark, intractable solid. What is happening, and how can I prevent it?
Answer: This is a classic sign of uncontrolled polymerization. Many synthetic routes to pyridopyrimidines, such as the Gould-Jacobs reaction or related thermal cyclizations, involve heating precursors that contain activated vinyl or acrylate-like moieties at high temperatures (often >200 °C).[2] These conditions can initiate thermal, free-radical polymerization of the starting materials or intermediates, which competes with the desired intramolecular cyclization.
Probable Cause: The high temperatures required for the cyclization are likely initiating a self-polymerization cascade of your vinyl-substituted pyridine or pyrimidine precursors. This is particularly common with substrates like vinylpyridines, which are known to undergo thermal polymerization.[3]
Solutions:
-
Lower the Reaction Temperature: If possible, explore alternative catalysts or reaction media that may allow for cyclization at a lower temperature. Microwave-assisted synthesis can sometimes promote cyclization at lower bulk temperatures over shorter reaction times.[4]
-
Introduce a Free-Radical Inhibitor: The addition of a small amount of a free-radical inhibitor can effectively quench the polymerization chain reactions without significantly interfering with the desired cyclization.
| Inhibitor | Recommended Concentration | Notes |
| Hydroquinone | 100-500 ppm | Effective in the presence of oxygen.[5][6] |
| Butylated Hydroxytoluene (BHT) | 100-500 ppm | A versatile inhibitor, also functions at high temperatures.[7] |
| 4-tert-Butylcatechol (TBC) | 100-500 ppm | Can often be removed by a simple alkaline wash during workup.[8] |
-
Ensure an Inert Atmosphere: Oxygen can sometimes promote oxidative side reactions that lead to colored, polymeric materials. Conducting the reaction under an inert atmosphere of nitrogen or argon can prevent these unwanted processes.[9][10] This is a crucial step for maintaining a clean reaction profile.
-
Optimize Solvent Choice: High-boiling, inert solvents like diphenyl ether or Dowtherm A are traditionally used. However, the choice of solvent can influence side reactions. It is worthwhile to screen a few high-boiling solvents to find one that minimizes byproduct formation for your specific substrate.
Issue 2: My yield is consistently low, and I observe a significant amount of baseline material on my TLC plate.
Question: My desired pyrido[4,3-d]pyrimidine product is forming, but the yield is poor. My TLC analysis shows the product spot, but also a significant amount of material that remains at the baseline and does not elute. Could this be related to polymerization?
Answer: Yes, this is a strong indication that you are forming oligomeric or polymeric byproducts. These higher molecular weight species are often insoluble in common TLC eluents and will remain at the baseline. The low yield of your desired product is likely due to the competing polymerization pathway consuming a significant portion of your starting material.
Solutions:
-
Implement Polymerization Inhibition: As with the first issue, the primary solution is to add a free-radical inhibitor to your reaction mixture (see table above).
-
Controlled Addition of Reactants: If your synthesis involves the reaction of an aminopyridine with a reactive species like an acrylate, consider a slow, controlled addition of the acrylate to the heated solution of the aminopyridine. This maintains a low instantaneous concentration of the polymerizable species, favoring the intramolecular cyclization over intermolecular polymerization.
-
Analytical Characterization of Byproducts: To confirm the presence of polymers, you can attempt to isolate the baseline material. Characterization by techniques such as FT-IR may show a loss of specific functional group stretches from your monomers and the appearance of broad, less-defined peaks characteristic of a polymer.[11] Thermal analysis techniques like TGA and DSC can also be used to characterize the thermal properties of the unwanted byproduct.[12]
Visualizing the Problem: Desired Reaction vs. Polymerization
The following diagram illustrates the competition between the desired intramolecular cyclization to form the pyrido[4,3-d]pyrimidine core and the undesired intermolecular polymerization pathway.
Caption: Competing reaction pathways in pyrido[4,3-d]pyrimidine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of thermal polymerization in this context?
A1: In the absence of a dedicated initiator, thermal self-initiation can occur at high temperatures. For vinyl-containing monomers, this can proceed through a mechanism like the Mayo mechanism, where a Diels-Alder reaction between two monomer units forms a diradical species that can then initiate a free-radical polymerization chain reaction.[13] The high temperatures provide the necessary activation energy for this initiation step.
Q2: Are there any "green" alternatives to high-boiling aromatic solvents?
A2: While traditional solvents like diphenyl ether are effective, there is growing interest in more environmentally benign alternatives. Some researchers have explored the use of ionic liquids or deep eutectic solvents for similar heterocyclic syntheses. Additionally, solvent-free, microwave-assisted reactions can sometimes be an effective and greener alternative.[14]
Q3: How do I properly set up a reaction under an inert atmosphere?
A3: To set up a reaction under an inert atmosphere, you will need a source of dry nitrogen or argon, a reaction flask with a sidearm or a two-neck flask, and a rubber septum. The flask should be oven- or flame-dried to remove any adsorbed water. Then, the flask is sealed and purged with the inert gas for several minutes to displace the air. Reagents and solvents should be added via syringe through the septum.[15][16]
Q4: Can I use the same inhibitor for any type of polymerization?
A4: The choice of inhibitor can depend on the specific polymerization mechanism. Hydroquinone, BHT, and other phenolic inhibitors are particularly effective for free-radical polymerization.[8][17] They work by scavenging the free radicals that propagate the polymer chain. For other types of polymerization (e.g., cationic or anionic), different classes of inhibitors would be required. However, for high-temperature syntheses involving vinyl-type monomers, free-radical polymerization is the most likely culprit.
Q5: My starting material is 4-amino-2-chloronicotinonitrile. Is this prone to polymerization?
A5: 4-Amino-2-chloronicotinonitrile itself is not particularly prone to self-polymerization.[18] However, the subsequent steps in the synthesis of pyrido[4,3-d]pyrimidines often involve reacting it with reagents that introduce a polymerizable moiety. For example, reaction with dimethylformamide dimethyl acetal (DMF-DMA) forms an intermediate that, while not a simple vinyl group, could potentially undergo undesired side reactions at high temperatures. The key is to carefully control the conditions of the cyclization step.
Experimental Protocol: Optimized Synthesis with Polymerization Control
This protocol is a general guideline for a thermal cyclization reaction, incorporating measures to prevent polymerization.
Objective: To perform a high-temperature cyclization to form a pyrido[4,3-d]pyrimidine while minimizing polymeric byproduct formation.
Materials:
-
Cyclization precursor (e.g., the product of the reaction between an aminopyridine and a vinyl reagent)
-
High-boiling inert solvent (e.g., diphenyl ether)
-
Free-radical inhibitor (e.g., BHT)
-
Nitrogen or Argon gas supply
-
Oven-dried glassware
Procedure:
-
Inert Atmosphere Setup: Assemble the reaction apparatus (e.g., a three-neck flask with a condenser and a thermometer) and oven-dry all glassware. Allow to cool under a stream of nitrogen or argon.[19]
-
Charge the Flask: To the cooled flask, add the cyclization precursor and the high-boiling solvent.
-
Add Inhibitor: Add the free-radical inhibitor (e.g., BHT, ~200 ppm relative to the precursor).
-
Heating: Begin stirring and slowly heat the reaction mixture to the target temperature (e.g., 250 °C). Maintain a gentle flow of inert gas throughout the reaction.
-
Monitor the Reaction: Monitor the progress of the reaction by TLC or LC-MS. Look for the formation of the product and the disappearance of the starting material. Note if any charring or solidification occurs.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. The product can then be isolated by precipitation (e.g., by adding a non-polar solvent like hexanes), filtration, and subsequent purification by recrystallization or column chromatography.
Troubleshooting Workflow
The following diagram provides a logical workflow for troubleshooting polymerization issues.
Caption: A step-by-step guide to troubleshooting polymerization.
References
-
Dainton, F. S., & Sisley, W. D. (1963). The Kinetics of the Polymerization of 2-Vinyl Pyridine. Transactions of the Faraday Society, 59, 1369-1377. Retrieved from [Link]
-
Inert Atmosphere Principle. (n.d.). Control Chemical Reactions For Better Results. Retrieved from [Link]
-
Long, B. K., et al. (2018). Thermal and living anionic polymerization of 4-vinylbenzyl piperidine. Polymer Chemistry, 9(42), 5195-5202. Retrieved from [Link]
-
ResearchGate. (2022). Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review. Retrieved from [Link]
-
ACS Publications. (2023). Kinetic Modeling of the Synthesis of Poly(4-vinylpyridine) Macro-Reversible Addition-Fragmentation Chain Transfer Agents for the Preparation of Block Copolymers. Organic Process Research & Development. Retrieved from [Link]
-
Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]
-
Patil, S. A., et al. (2012). Advances in polymer based Friedlander quinoline synthesis. PMC. Retrieved from [Link]
-
Jassim, W. K., et al. (2020). Synthesis and Characterization of Heterocyclic Compounds and Polymers with Studying the Biological activity for some of them. ResearchGate. Retrieved from [Link]
-
Organic Chemistry Lab Techniques. (2022). Inert Atmosphere. Retrieved from [Link]
-
Besson, T., et al. (2021). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. PMC. Retrieved from [Link]
-
Zamann Pharma Support GmbH. (n.d.). Inert Atmosphere. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 7.3: Inert Atmospheric Methods. Retrieved from [Link]
-
Purdue e-Pubs. (n.d.). Chemical decomposition of synthetic antioxidants at high temperature. Retrieved from [Link]
-
MDPI. (2023). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. Retrieved from [Link]
-
RSC Publishing. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. Retrieved from [Link]
-
PMC. (2012). Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. Retrieved from [Link]
-
Mini review. (2024). One-pot multicomponent polymerization towards heterocyclic polymers. Retrieved from [Link]
-
Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Retrieved from [Link]
-
ResearchGate. (2015). What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box?. Retrieved from [Link]
-
Quimidroga. (n.d.). Polymerization Inhibitors. Retrieved from [Link]
-
MDPI. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Retrieved from [Link]
-
3V Sigma USA. (n.d.). Polymerization Inhibitors. Retrieved from [Link]
-
ResearchGate. (2018). Thermal degradation of poly(2-vinylpyridine) copolymers. Retrieved from [Link]
-
MDPI. (2022). Poly(vinyl pyridine) and Its Quaternized Derivatives: Understanding Their Solvation and Solid State Properties. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
-
ResearchGate. (2021). Advances in polymer based Friedlander quinoline synthesis. Retrieved from [Link]
-
PMC. (2023). Inhibition of Free Radical Polymerization: A Review. Retrieved from [Link]
-
Journal of Nanostructures. (2019). Nano-Fe3O4@SiO2/SnCl4 Promoted Synthesis of Indenopyrido[2,3-d] Pyrimidine Derivatives in Water. Retrieved from [Link]
-
RSC Advances. (2015). Recent developments in the chemistry of bicyclic 6-6 systems: chemistry of pyrido[4,3-d]pyrimidines. Retrieved from [Link]
-
University of Pennsylvania ScholarlyCommons. (2019). Theoretical Insights Into Thermal Self-Initiation Reactions of Acrylates. Retrieved from [Link]
-
Wiley Online Library. (2019). Investigation of the chemical changes during the thermal treatment of acrylonitrile‐co‐methyl acrylate-polymer (polyacrylonitrile/polymethyl acrylate). Retrieved from [Link]
-
IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]
-
MDPI. (2022). Influence of Monomer Sequence on the Cyclization Behavior of Poly(acrylonitrile-co-acrylamide). Retrieved from [Link]
-
MDPI. (2020). Identification of In Vitro Metabolites of Synthetic Phenolic Antioxidants BHT, BHA, and TBHQ by LC-HRMS/MS. Retrieved from [Link]
-
Scientific Research Publishing. (2024). Advancements in Polymer Science: Synthesis, Characterization, and Biomedical Applications of Homopolymers and Copolymers. Retrieved from [Link]
-
YouTube. (2020). 09-2 Polymers: Characterization (Part 1 of 2). Retrieved from [Link]
-
PMC. (n.d.). In Situ Formation of Acidic Comonomer during Thermal Treatment of Copolymers of Acrylonitrile and Its Influence on the Cyclization Reaction. Retrieved from [Link]
-
MDPI. (2022). RETRACTED: Synthesis and Characterization of Pyridine-Grafted Copolymers of Acrylic Acid–Styrene Derivatives for Antimicrobial and Fluorescence Applications. Retrieved from [Link]
-
PMC. (2022). Synthesis and Characterization of Polymeric Blends Containing Polysulfone Based on Cyclic Bisphenol. Retrieved from [Link]
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Validation & Comparative
Comparative Guide: Mass Spectrometry Fragmentation of Dichloropyridopyrimidines
Executive Summary & Strategic Context
Dichloropyridopyrimidines are privileged scaffolds in medicinal chemistry, serving as critical precursors for tyrosine kinase inhibitors, antibacterial agents, and phosphodiesterase inhibitors.[1] Their structural analysis via Mass Spectrometry (MS) presents a unique dual challenge: isomeric differentiation (e.g., pyrido[2,3-d] vs. pyrido[4,3-d]) and isotopic complexity (multi-halogen patterns).[1]
This guide moves beyond basic spectral interpretation. It compares the two dominant ionization workflows—Electrospray Ionization (ESI-CID) vs. Electron Impact (EI) —and provides a self-validating framework for interpreting the distinct fragmentation pathways of these chlorinated heterocycles.
The Isotopic Fingerprint: The First Validation Step
Before analyzing fragmentation, the presence of the dichloro-motif must be validated via its isotopic envelope. Unlike standard organic molecules, dichloropyridopyrimidines possess a diagnostic "mass tag" derived from the natural abundance of Chlorine-35 (75.8%) and Chlorine-37 (24.2%).
The 9:6:1 Rule
For a molecule containing two chlorine atoms (
-
M (
): 100% Relative Abundance (Base)[1] -
M+2 (
): ~65% Relative Abundance[1][2] -
M+4 (
): ~10% Relative Abundance
Experimental Check: If your M+2 peak is less than 50% of the M peak, your sample has likely undergone dehalogenation (hydrolysis) prior to injection.
Visualization: Isotopic Probability Distribution
The following diagram illustrates the statistical distribution logic you must verify in your MS1 spectrum.
Figure 1: Statistical probability tree for Cl2 isotope clusters. This 9:6:1 ratio is the primary system suitability test (SST) for sample integrity.
Technique Comparison: ESI-CID vs. EI
The choice of ionization method fundamentally alters the fragmentation landscape.[3]
| Feature | Electrospray Ionization (ESI-CID) | Electron Impact (EI) |
| Ion Type | Even-electron ions | Odd-electron radical cations |
| Energy Regime | Soft (requires Collision Induced Dissociation) | Hard (70 eV standard) |
| Primary Mechanism | Charge-remote fragmentation, Proton-driven losses | Radical-site initiation, Retro-Diels-Alder (RDA) |
| Isomer Sensitivity | High. Protonation site varies by isomer (N1 vs N3), altering the fragmentation tree.[1] | Moderate. High energy often obliterates subtle isomeric differences.[1] |
| Chlorine Behavior | Often loses HCl (neutral) to maintain charge.[1] | Often loses |
| Best For | LC-MS workflows, polar derivatives, metabolite ID.[1] | GC-MS workflows, volatile precursors, library matching. |
Recommendation: Use ESI-CID (MS/MS) for structural elucidation of drug candidates, as the "soft" ionization preserves the molecular ion and allows for controlled fragmentation (energy ramping).
Fragmentation Pathways: The Mechanistic Core
The fragmentation of dichloropyridopyrimidines is dominated by the stability of the fused aromatic system. The two primary pathways are Ring Cleavage (RDA) and Substituent Loss .[1]
Pathway A: Retro-Diels-Alder (RDA)
This is the diagnostic pathway for fused pyrimidines.[1] The pyrimidine ring cleaves, typically expelling a neutral nitrile (HCN or R-CN) and leaving a charged pyridine fragment.
-
Significance: The mass of the remaining fragment tells you which ring carried the chlorine substituents.
Pathway B: Sequential Dehalogenation
-
ESI Mode:
. This is a neutral loss of 36/38 Da. -
EI Mode:
.[1] This is a radical loss of 35/37 Da.
Visualization: ESI-CID Fragmentation Tree
This diagram maps the breakdown of a generic 2,4-dichloropyrido[2,3-d]pyrimidine.[1]
Figure 2: ESI-CID fragmentation map.[1] Note that the loss of HCl reduces the isotope pattern from 9:6:1 (Parent) to 3:1 (Fragment 1).
Experimental Protocol: Self-Validating Workflow
To ensure authoritative results, follow this protocol which includes a built-in "System Suitability Test" (SST).
Phase 1: Sample Preparation
-
Solvent: Dissolve compound in 50:50 Methanol:Water + 0.1% Formic Acid.
-
Why: Methanol aids solubility of the aromatic core; Formic acid ensures protonation (
) for ESI.
-
-
Concentration: Target 1-10 µM. Avoid saturation to prevent detector dead-time effects which distort isotope ratios.
Phase 2: LC-MS Acquisition Parameters[1]
-
Source: ESI Positive Mode.
-
Capillary Voltage: 3.0 - 3.5 kV.
-
Cone Voltage: 20-40 V (Keep low to prevent in-source fragmentation).
-
Collision Energy (CE) Ramp:
Phase 3: The "10% Valley" Validation (SST)
Before interpreting data, zoom into the molecular ion cluster.
-
Check: The valley between the M and M+2 peaks must return to <10% of the base peak height.
-
Fail Condition: If the valley is high, your resolution is too low, or you have a co-eluting impurity. Do not proceed to fragmentation analysis.
Comparative Analysis: Differentiating Isomers
A common challenge is distinguishing Pyrido[2,3-d]pyrimidine from Pyrido[4,3-d]pyrimidine .[1]
| Diagnostic Feature | Pyrido[2,3-d] | Pyrido[4,3-d] |
| HCN Loss | Favored. The N1 position facilitates facile ring opening.[1] | Suppressed. The N3 position stabilizes the pyrimidine ring. |
| Fragment Stability | RDA fragments are high intensity.[1] | RDA fragments are lower intensity; sequential Cl loss dominates. |
| C-Cl Bond Strength | C4-Cl is highly labile (rapid loss).[1] | C4-Cl is relatively more stable due to pyridine nitrogen proximity. |
Expert Insight: If your spectrum shows a dominant loss of 27 Da (HCN) alongside the chlorine pattern, it strongly suggests the [2,3-d] isomer. If the spectrum is dominated by simple dehalogenation without ring cleavage, suspect the [4,3-d] isomer.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 582898, Pyrido[2,3-d]pyrimidine.[1] Retrieved from [Link]
-
Gelling, I. R., Irwin, W. J., & Wibberley, D. G. (1969). Pyridopyrimidines.[1][4] Part VI. Fragmentation of some pyridopyrimidin-4(3H)-ones and pyridopyrimidine-2,4(1H,3H)-diones induced by electron impact.[1][4][5] Journal of the Chemical Society B: Physical Organic. Retrieved from [Link]
-
Chemistry Steps (2025). Isotopes in Mass Spectrometry: Chlorine and Bromine Patterns. Retrieved from [Link]
-
Demarais, N. et al. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for structural elucidation.[1] Royal Society of Chemistry (RSC) Advances.[1] Retrieved from [Link]
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A Researcher's Guide to Validating the Regiochemistry of 2,7-Dichloropyrido[4,3-d]pyrimidine Adducts
In the landscape of drug discovery and development, the precise structural characterization of novel chemical entities is paramount. Pyrido[4,3-d]pyrimidines, a class of heterocyclic compounds, are of significant interest due to their diverse biological activities.[1][2][3] The synthesis of derivatives from scaffolds like 2,7-dichloropyrido[4,3-d]pyrimidine often involves nucleophilic aromatic substitution (SNAr) reactions, which can lead to the formation of regioisomeric products.[4][5] Distinguishing between these isomers is a critical step, as the regiochemistry of a molecule dictates its three-dimensional shape and, consequently, its biological function and safety profile.[6][7]
This guide provides a comprehensive comparison of modern analytical techniques for the unambiguous determination of the regiochemistry of adducts derived from 2,7-dichloropyrido[4,3-d]pyrimidine. We will delve into the underlying principles of each method, offer detailed experimental protocols, and present a comparative analysis to aid researchers in selecting the most appropriate validation strategy.
The Challenge: Regioselectivity in the Functionalization of 2,7-Dichloropyrido[4,3-d]pyrimidine
The 2,7-dichloropyrido[4,3-d]pyrimidine core presents two reactive sites for nucleophilic attack: the C2 and C7 positions. The inherent electronic properties of the pyridopyrimidine ring system, influenced by the nitrogen atoms, can direct nucleophiles to a preferred position. However, factors such as the nature of the nucleophile, solvent, and reaction temperature can significantly impact the regioselectivity of the SNAr reaction, often yielding a mixture of isomers.[8][9][10][11] Therefore, robust analytical methodologies are essential to confirm the precise position of substitution.
A Multi-faceted Approach to Regiochemical Validation
An integrated analytical workflow is often the most effective strategy for unambiguous structure elucidation. This typically involves a combination of spectroscopic and crystallographic techniques, sometimes augmented by computational modeling.
Caption: Workflow for Validating Regiochemistry.
Comparative Analysis of Validation Techniques
| Technique | Principle | Strengths | Limitations |
| 1D NMR Spectroscopy (¹H, ¹³C) | Measures the magnetic properties of atomic nuclei to provide information about the chemical environment of atoms. | Rapid and provides initial structural information.[12] | Often insufficient for unambiguous regiochemical assignment in complex molecules due to overlapping signals and subtle differences in chemical shifts between isomers.[13] |
| 2D NMR Spectroscopy (NOESY, HMBC) | Correlates signals from different nuclei to reveal through-bond and through-space connectivities.[14] | NOESY identifies protons that are close in space, providing crucial stereochemical and regiochemical information.[15] HMBC reveals long-range (2-4 bond) correlations between protons and carbons, helping to piece together the molecular skeleton.[16][17] | Can be time-consuming to acquire and interpret. The absence of a NOESY correlation does not definitively rule out proximity. |
| Single Crystal X-ray Diffraction | Determines the three-dimensional arrangement of atoms in a crystalline solid by analyzing the diffraction pattern of X-rays.[18][19] | Provides the absolute, unambiguous molecular structure.[20][21] It is considered the "gold standard" for structure determination. | Dependent on the ability to grow high-quality single crystals, which can be a significant challenge for many small molecules.[22] |
| Computational Modeling (DFT) | Uses quantum mechanics to predict molecular properties, including the relative energies of different isomers and their expected NMR spectra.[23] | Can predict the most likely regioisomer and help in the interpretation of experimental NMR data.[8][24][25] | Predictions are theoretical and must be validated by experimental data. Accuracy is dependent on the level of theory and basis set used.[26][27] |
Experimental Protocols
Protocol 1: 2D NMR Spectroscopy for Regiochemical Assignment
This protocol outlines the general steps for acquiring and analyzing NOESY and HMBC spectra. Specific parameters will need to be optimized for the instrument and sample.[28][29][30]
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified adduct in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Filter the solution into a clean, dry NMR tube.
2. ¹H NMR Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum to determine the chemical shift range and to ensure sample purity.
3. NOESY (Nuclear Overhauser Effect Spectroscopy) Acquisition:
-
Purpose: To identify protons that are in close spatial proximity.
-
Set up a 2D NOESY experiment. Key parameters to consider are the mixing time (d8), which is crucial for observing NOE correlations. For small molecules, a mixing time of 0.5-1.5 seconds is a good starting point.[16]
-
Acquire the data with a sufficient number of scans to achieve a good signal-to-noise ratio.
4. HMBC (Heteronuclear Multiple Bond Correlation) Acquisition:
-
Purpose: To identify long-range correlations between protons and carbons.
-
Set up a 2D HMBC experiment. The key parameter is the long-range coupling constant (JCH) for which the experiment is optimized. A typical value is 8-10 Hz.
-
Acquire the data.
5. Data Processing and Analysis:
-
Process the 2D data using appropriate software (e.g., TopSpin, Mnova).
-
Analyze the NOESY spectrum for cross-peaks between protons on the newly introduced substituent and protons on the pyridopyrimidine core. The presence of a cross-peak indicates spatial proximity and can help differentiate between C2 and C7 substitution.
-
Analyze the HMBC spectrum for correlations between protons on the substituent and carbons of the pyridopyrimidine core. For example, a correlation from a proton on the substituent to a specific carbon in the core can definitively establish the point of attachment.[31][32]
Protocol 2: Single Crystal X-ray Diffraction
1. Crystal Growth:
-
This is often the most challenging step.[19]
-
Attempt to grow single crystals by slow evaporation of a solution of the purified adduct in a suitable solvent or solvent system. Other techniques include vapor diffusion and cooling crystallization.
2. Crystal Mounting and Data Collection:
-
Mount a suitable single crystal on a goniometer.
-
Collect diffraction data using a single-crystal X-ray diffractometer.
3. Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data to obtain the final, unambiguous atomic coordinates.
Conclusion
The definitive validation of the regiochemistry of 2,7-dichloropyrido[4,3-d]pyrimidine adducts is a critical aspect of drug discovery and chemical research. While 1D NMR provides a preliminary assessment, a combination of 2D NMR techniques, particularly NOESY and HMBC, is often required for an unambiguous assignment. In cases where suitable crystals can be obtained, single-crystal X-ray diffraction provides the ultimate structural proof. Computational modeling can serve as a valuable predictive and supportive tool throughout the validation process. By employing a logical and multi-technique approach, researchers can confidently establish the regiochemistry of their synthesized compounds, ensuring the integrity of their subsequent biological and medicinal chemistry studies.
References
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Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry. Chemistry. Available at: [Link]
-
Absolute Configuration of Small Molecules by Co‐Crystallization. PMC - NIH. Available at: [Link]
-
Small molecule crystallography. Excillum. Available at: [Link]
-
Predicting Regioselectivity in Nucleophilic Aromatic Substitution. Request PDF. Available at: [Link]
-
Computational tools for the prediction of site- and regioselectivity of organic reactions. ETH Zurich Research Collection. Available at: [Link]
-
SNAr Regioselectivity Predictions: Machine Learning Trigger-ing DFT Reaction Modeling through Statistical Threshold. ChemRxiv. Available at: [Link]
-
Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. Available at: [Link]
-
Complex NMR experiments: 2D, selective, etc. Available at: [Link]
-
ExperimentNMR2D Documentation. Emerald Cloud Lab. Available at: [Link]
-
X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences. Available at: [Link]
-
SNAr Regioselectivity Predictions: Machine Learning Triggering DFT Reaction Modeling through Statistical Threshold. PubMed. Available at: [Link]
-
2D NMR - NMR Facility, UCSB Chem and Biochem. Available at: [Link]
-
Bruker TopSpin Training Guide for Basic 2D Experiments. Available at: [Link]
-
X-ray crystallography. Wikipedia. Available at: [Link]
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(PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures. Available at: [Link]
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Enabling late-stage drug diversification by high-throughput experimentation with geometric deep learning. Research Communities. Available at: [Link]
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Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Available at: [Link]
-
2D NMR Spectroscopy. PPTX - Slideshare. Available at: [Link]
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Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review. ResearchGate. Available at: [Link]
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5.4: NOESY Spectra. Chemistry LibreTexts. Available at: [Link]
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Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. PMC. Available at: [Link]
-
The Significance of Chirality in Drug Design and Development. PMC. Available at: [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]
-
nucleophilic aromatic substitutions. YouTube. Available at: [Link]
-
How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring? Available at: [Link]
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Computational Methods to Predict the Regioselectivity of Electrophilic Aromatic Substitution Reactions of Heteroaromatic Systems. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
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Recent developments in the chemistry of bicyclic 6-6 systems: chemistry of pyrido[4,3-d]pyrimidines. RSC Advances (RSC Publishing). Available at: [Link]
-
New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. PMC. Available at: [Link]
-
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NMR studies on derivatives of heteroaromatic compounds: exceptionally small carbon-carbon couplings, 1J(CC), in 2-lithiothiophene, 2-lithio-N-methylpyrrole and 2-lithiofuran. PubMed. Available at: [Link]
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Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. MDPI. Available at: [Link]
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Enabling late-stage drug diversification by high-throughput experimentation with geometric deep learning. ChemRxiv. Available at: [Link]
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2,7-dichloropyrido[4,3-d]pyrimidine (C007B-347169). Cenmed Enterprises. Available at: [Link]
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Navigating Phase 1: Target Identification and Validation in Drug Discovery. Blog. Available at: [Link]
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Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
